molecular formula C13H14BNO3 B13869401 (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid

(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13869401
M. Wt: 243.07 g/mol
InChI Key: LWYXOXFSSWGYKG-UHFFFAOYSA-N
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Description

(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a phenylethoxy group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications.

Scientific Research Applications

Chemistry

In chemistry, (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. Its ability to participate in Suzuki-Miyaura reactions makes it a valuable tool for constructing complex organic molecules.

Biology

In biological research, this compound can be used to modify biomolecules through boronate ester formation. This modification can enhance the stability and functionality of proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, such as enzymes and receptors, leading to the development of novel therapeutics.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as a molecular probe or inhibitor. The phenylethoxy group and pyridine ring contribute to the compound’s overall binding affinity and specificity, enabling it to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis and sensing applications.

    Pyridine-3-boronic acid: A boronic acid with a pyridine ring, similar to (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid but lacking the phenylethoxy group.

    (4-(1-Phenylethoxy)pyridin-3-yl)boronic acid: A structural isomer with the phenylethoxy group at a different position on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both the phenylethoxy group and the boronic acid group on the pyridine ring. This combination imparts distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H14BNO3

Molecular Weight

243.07 g/mol

IUPAC Name

[5-(1-phenylethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C13H14BNO3/c1-10(11-5-3-2-4-6-11)18-13-7-12(14(16)17)8-15-9-13/h2-10,16-17H,1H3

InChI Key

LWYXOXFSSWGYKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OC(C)C2=CC=CC=C2)(O)O

Origin of Product

United States

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